8-Methylpentadecyl 2-ethylhexanoate
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Overview
Description
8-Methylpentadecyl 2-ethylhexanoate is a chemical compound known for its unique structure and properties It is an ester formed from 8-methylpentadecanol and 2-ethylhexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpentadecyl 2-ethylhexanoate typically involves the esterification reaction between 8-methylpentadecanol and 2-ethylhexanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-160°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature control and catalyst concentration, is crucial for large-scale production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Methylpentadecyl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methylpentadecyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 8-Methylpentadecyl 2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-ethylhexanoate: An ester with a similar structure but different alkyl chain length.
Ethyl 2-ethylhexanoate: Another ester with a similar functional group but different alkyl substituents.
2-Ethylhexyl acetate: An ester with a similar 2-ethylhexyl group but different acid component.
Uniqueness
8-Methylpentadecyl 2-ethylhexanoate is unique due to its specific combination of a long alkyl chain and the 2-ethylhexanoate ester group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
825648-95-1 |
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Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
8-methylpentadecyl 2-ethylhexanoate |
InChI |
InChI=1S/C24H48O2/c1-5-8-10-12-15-18-22(4)19-16-13-11-14-17-21-26-24(25)23(7-3)20-9-6-2/h22-23H,5-21H2,1-4H3 |
InChI Key |
IVNNYBQSXUDGPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)CCCCCCCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
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